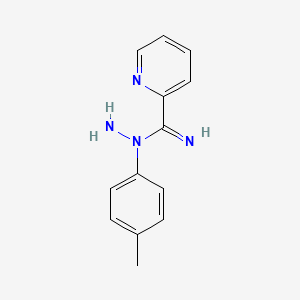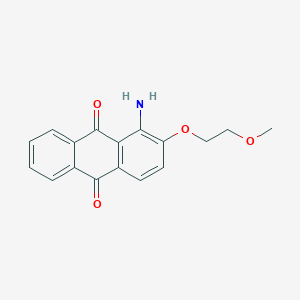
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.
Substitution: The amino groups are selectively substituted with methoxyethoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various functionalized anthracenedione derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of anthraquinone, including 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-, are investigated for their potential therapeutic properties. These compounds may exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textile and printing industries.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- possesses unique substituents that enhance its solubility and reactivity. The presence of the methoxyethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
73297-06-0 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
1-amino-2-(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-8-9-22-13-7-6-12-14(15(13)18)17(20)11-5-3-2-4-10(11)16(12)19/h2-7H,8-9,18H2,1H3 |
Clé InChI |
IYISFDRNXHSYBB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

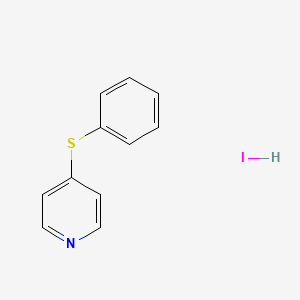
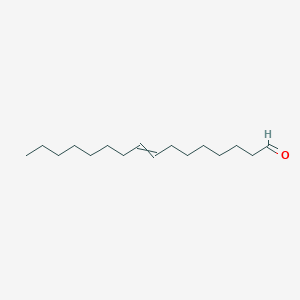
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
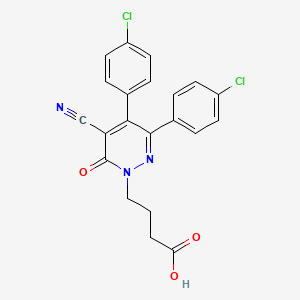
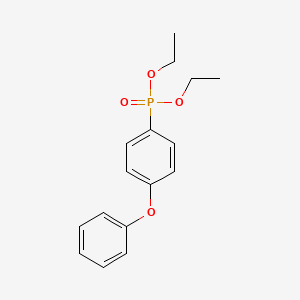
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
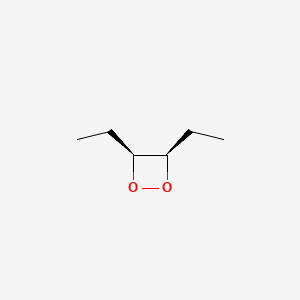
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
